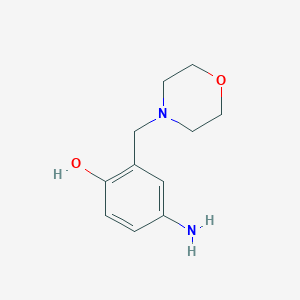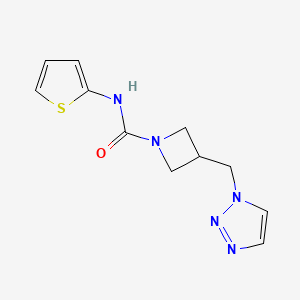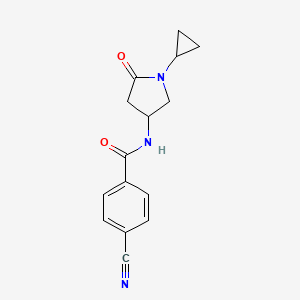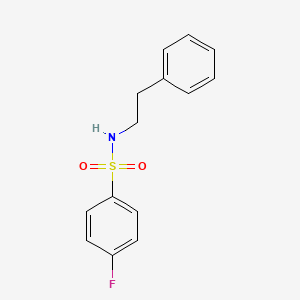![molecular formula C18H20N4O2 B2595568 2-(2-メトキシフェニル)-5-メチル-7-(モルホリン-4-イル)ピラゾロ[1,5-a]ピリミジン CAS No. 950301-04-9](/img/structure/B2595568.png)
2-(2-メトキシフェニル)-5-メチル-7-(モルホリン-4-イル)ピラゾロ[1,5-a]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine” belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The Suzuki–Miyaura cross-coupling using the Buchwald ligands has been shown to form C–C bond in the sterically hindered position .Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines involve various synthetic pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .科学的研究の応用
- PP誘導体は、AMP活性化プロテインキナーゼ(AMPK)活性の潜在的な阻害剤として機能する可能性があります。 これらの合成のために、再現可能でスケーラブルな実験室法が提案されており、潜在的に活性な阻害剤のライブラリが作成されています。 .
- PHTPPなどのPP誘導体は、エストロゲン受容体(ERαおよびERβ)の活性を区別するために使用されてきました。 これらの受容体は、いくつかの腫瘍で反対の役割を果たし、ERαは腫瘍細胞の増殖を促進し、ERβは抑制します。 .
- ピラゾロ[3,4-d]ピリミジンおよびピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン骨格を特徴とする新規PP誘導体は、CDK2(サイクリン依存性キナーゼ2)標的化合物として設計されています。 これらの誘導体は、細胞株の増殖を有意に阻害します。 .
蛍光プローブとイメージング剤
AMPKキナーゼ活性の阻害剤
エストロゲン受容体の分化
CDK2標的化合物
バイオイメージングおよびセンシングアプリケーション
有機発光ダイオード(OLED)
将来の方向性
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been proposed for a plethora of applications by exploiting the beneficial properties of such materials . Further studies are needed to explore the potential applications of these compounds .
作用機序
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as inhibitors of cyclin-dependent kinases (cdks) . CDKs are essential proteins in cellular processes and play a significant role in the development and progression of many diseases, including cancer .
Mode of Action
Similar pyrazolo[1,5-a]pyrimidine compounds have been shown to inhibit cdks . These compounds may bind to the active site of CDKs, inhibiting their activity and altering cell cycle progression .
Biochemical Pathways
Given the potential inhibition of cdks, it can be inferred that this compound may affect cell cycle regulation pathways . Inhibition of CDKs can lead to cell cycle arrest, thereby inhibiting the proliferation of cells .
Pharmacokinetics
In silico admet studies of similar pyrazolo[1,5-a]pyrimidine compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar pyrazolo[1,5-a]pyrimidine compounds have demonstrated cytotoxic activities against various cancer cell lines . These compounds have shown significant inhibitory activity, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Action Environment
Similar pyrazolo[1,5-a]pyrimidine compounds have shown good solid-state emission intensities, suggesting that their optical properties may be influenced by the structural selection .
生化学分析
Biochemical Properties
2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression. Additionally, it interacts with membrane-bound pyrophosphatases (mPPases), inhibiting their activity and affecting cellular energy metabolism .
Cellular Effects
The effects of 2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, it influences cellular metabolism by inhibiting mPPases, resulting in decreased ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, 2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. It binds to the active sites of CDKs, forming stable complexes that inhibit their kinase activity . This binding prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest. Additionally, it interacts with mPPases, inhibiting their ability to hydrolyze pyrophosphate and disrupt proton or sodium ion transport across membranes . These interactions result in altered cellular energy metabolism and reduced cell viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDKs and mPPases, resulting in persistent cell cycle arrest and reduced cellular energy production . The compound’s effects on cellular function may diminish over time due to adaptive cellular responses.
Dosage Effects in Animal Models
The effects of 2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits CDKs and mPPases, leading to reduced tumor growth and improved survival rates in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s impact on cellular energy metabolism and the accumulation of toxic metabolites.
Metabolic Pathways
2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing their activity and function. The compound’s inhibition of mPPases also affects metabolic flux, leading to altered levels of key metabolites such as ATP and pyrophosphate .
Transport and Distribution
Within cells and tissues, 2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, the compound can accumulate in specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of 2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is critical for its activity and function. The compound contains targeting signals that direct it to specific compartments within the cell . For example, it can localize to the mitochondria, where it interacts with mitochondrial proteins and affects energy metabolism . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and stability within the cell .
特性
IUPAC Name |
4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-11-18(21-7-9-24-10-8-21)22-17(19-13)12-15(20-22)14-5-3-4-6-16(14)23-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJYGIRBERIYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2595486.png)
![2,4-dimethoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595487.png)
![4-[[2-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid](/img/structure/B2595489.png)




![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2595495.png)

![3-Propan-2-yl-5-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2595499.png)
![6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2595501.png)


